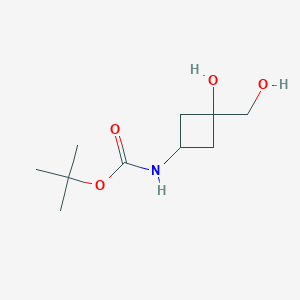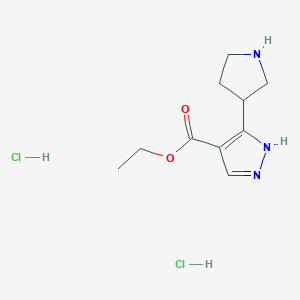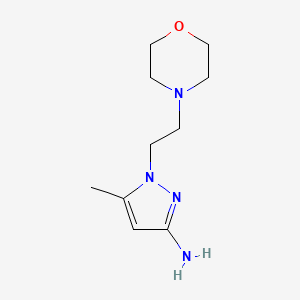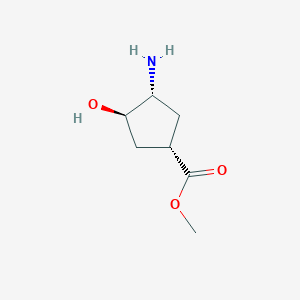![molecular formula C12H24Cl2N2O2 B13474234 (2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a bipiperidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4’-bipiperidine with methylating agents under controlled conditions to introduce the methyl group at the desired position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and subsequent functional group transformations. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipiperidine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bipiperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with specific functionalities.
Wirkmechanismus
The mechanism of action of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4’-Bipiperidine: A closely related compound with a similar core structure but lacking the methyl and carboxylic acid groups.
4,4’-Bipiperidine dihydrochloride: Another related compound with a different substitution pattern on the bipiperidine core.
Pipamperone hydrochloride: A compound with a bipiperidine core used in the treatment of schizophrenia.
Uniqueness
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H24Cl2N2O2 |
|---|---|
Molekulargewicht |
299.23 g/mol |
IUPAC-Name |
(2R)-1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
HRVYNRGKQFTDCR-NVJADKKVSA-N |
Isomerische SMILES |
CN1CCC(CC1)N2CCCC[C@@H]2C(=O)O.Cl.Cl |
Kanonische SMILES |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)




![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)

![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)



![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
